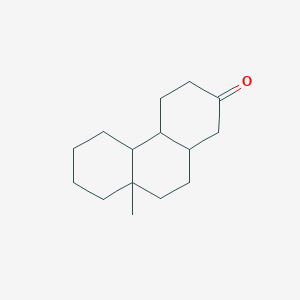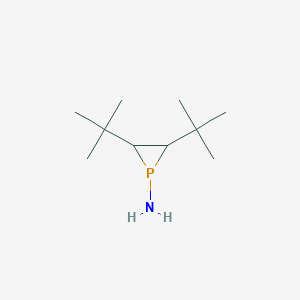![molecular formula C7H8ClNO3S B14372607 [(2-Chlorophenyl)methyl]sulfamic acid CAS No. 89782-92-3](/img/structure/B14372607.png)
[(2-Chlorophenyl)methyl]sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chlorophenyl)methyl]sulfamic acid is an organic compound that features a sulfamic acid group attached to a benzene ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl]sulfamic acid typically involves the reaction of 2-chlorobenzyl chloride with sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl]sulfamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
[(2-Chlorophenyl)methyl]sulfamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methyl]sulfamic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The sulfamic acid group can form strong hydrogen bonds with amino acid residues in the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
[(2-Chlorophenyl)methyl]sulfamic acid can be compared with other similar compounds such as:
[(2-Chlorophenyl)methyl]sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfamic acid group.
[(2-Bromophenyl)methyl]sulfamic acid: Similar structure but with a bromine atom instead of chlorine.
[(2-Chlorophenyl)methyl]phosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfamic acid group.
Properties
CAS No. |
89782-92-3 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
(2-chlorophenyl)methylsulfamic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-7-4-2-1-3-6(7)5-9-13(10,11)12/h1-4,9H,5H2,(H,10,11,12) |
InChI Key |
NVZUFMJHOXUAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
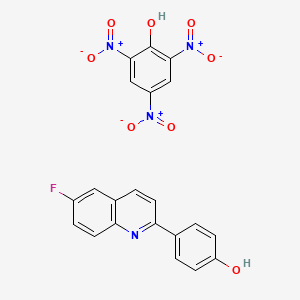
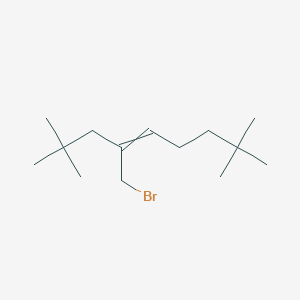

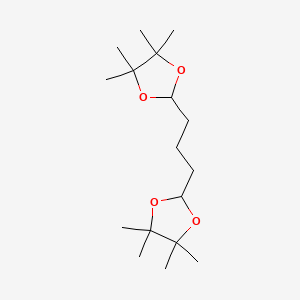
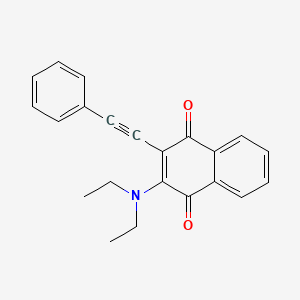
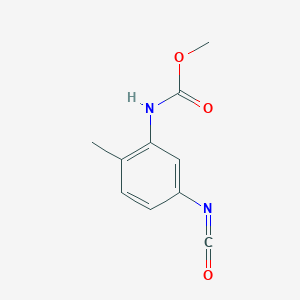
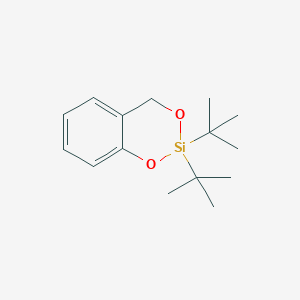
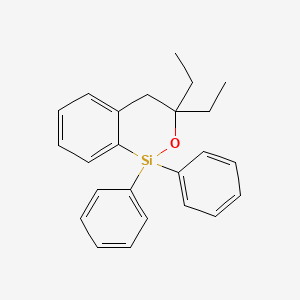
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

